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molecular formula C14H11ClO B8317950 2-(4-Chlorophenyl)-3-phenyloxirane

2-(4-Chlorophenyl)-3-phenyloxirane

Cat. No. B8317950
M. Wt: 230.69 g/mol
InChI Key: AWZJRRBGXZWVOY-UHFFFAOYSA-N
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Patent
US05703246

Procedure details

To a stirred solution of tetrahydrothiophene (0.1 mmol), rhodium (II) acetate (0.01 mmol) and p-chlorobenzaldehyde (1 mmol) in dichloromethane (4 ml) was added a solution of phenyldiazomethane (1 mmol in 6 ml of tert-butylmethyl ether) at room temperature over a period of 24 hours. After addition was completed the solvent was removed in vacuo and the residue was chromatographed over silica to provide the title oxirane in 26% yield.
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.01 mmol
Type
catalyst
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
S1CCCC1.[Cl:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1.[C:15]1([CH:21]=[N+]=[N-])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>ClCCl.C([O-])(=O)C.[Rh+2].C([O-])(=O)C>[Cl:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]2[CH:21]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[O:12]2)=[CH:9][CH:8]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.1 mmol
Type
reactant
Smiles
S1CCCC1
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C=[N+]=[N-]
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.01 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1OC1C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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